Scaffold Innovation: Benzoic Acid Pharmacophore Distinguishes ERalpha Degrader-2 from the Acrylic Acid-Based AZD9496
ERalpha degrader-2 (D24) was explicitly designed through scaffold hopping, replacing the acrylic acid moiety of AZD9496 with a benzoic acid pharmacophore. This structural modification was informed by molecular dynamics simulations identifying hot-spot residues for protein-ligand interactions between SERDs and ERα [1]. The acrylic acid of AZD9496 is associated with partial ER agonism in endometrial carcinoma Ishikawa cells in vitro and increased endometrial thickness in juvenile rats, whereas the benzoic acid replacement in ERalpha degrader-2 was pursued to mitigate such off-target effects [1].
| Evidence Dimension | Pharmacophore chemistry / scaffold architecture |
|---|---|
| Target Compound Data | Benzoic acid moiety (compound D24, ERalpha degrader-2) |
| Comparator Or Baseline | Acrylic acid moiety (AZD9496, first-generation oral SERD) |
| Quantified Difference | Scaffold hop: acrylic acid → benzoic acid replacement; molecular design strategy informed by MD simulation of ERα hot-spot residues |
| Conditions | Structure-activity relationship (SAR) studies; molecular dynamic simulation of ERα-SERD interactions |
Why This Matters
The benzoic acid scaffold distinguishes ERalpha degrader-2 from AZD9496 at the level of chemotype, enabling researchers to investigate structure-degradation relationships independent of the acrylic acid-associated partial agonism liability observed with AZD9496.
- [1] Zhang X, Wang Y, Li X, Wu J, Zhao L, Li W, Liu J. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. J Med Chem. 2021 Jun 10;64(11):7575-7595. PMID: 34056898. View Source
